molecular formula C19H19NO3 B13187902 Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13187902
M. Wt: 309.4 g/mol
InChI Key: RMIUDGXBJKLBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxa-azabicyclo heptane ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the phenyl group, which can influence its chemical reactivity and potential biological activity.

Biological Activity

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Density1.256 g/cm³
Boiling Point368.4 °C
AppearanceColorless to light yellow liquid

The bicyclic structure contributes to its reactivity and interaction with biological systems, particularly through the presence of functional groups such as the carboxylate ester and azabicyclic moieties .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Some studies indicate that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its observed biological effects.
  • Cell Cycle Modulation : The cytotoxic effects observed in cancer cells could be linked to alterations in cell cycle progression .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects comparable to standard antibiotics .
  • Cancer Cell Line Testing : Research involving various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
  • Neuroprotective Study : In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced cell death .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameCAS NumberUnique Features
Benzyl 7-Oxa-3-Azabicyclo[4.1.0]heptane-3-Carboxylic Acid66207-08-7Lacks phenyl group; primarily studied for antibacterial properties
(6R)-Benzyl 7-Oxa-3-Azabicyclo[4.1.0]heptane1624258-63-4Enantiomeric purity may affect biological activity
rel-Benzyl (1R,6S)-7-Oxa-3-Azabicyclo[4.1.0]heptane1992947-04-2Different stereochemistry could influence receptor interactions

This table illustrates how structural variations can impact the biological activity and potential therapeutic applications of related compounds.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C19H19NO3/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19(17(13-20)23-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

RMIUDGXBJKLBBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1(O2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.